Cas no 1019551-35-9 (1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine)

1-(2,4-Difluorophenyl)ethyl(2-methoxyethyl)amine is a fluorinated amine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure incorporates both a difluorophenyl group and a methoxyethylamine moiety, offering unique reactivity for selective functionalization. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it valuable in drug design for improved bioavailability. The methoxyethyl side chain contributes to solubility and conformational flexibility, facilitating interactions with biological targets. This compound serves as a versatile intermediate in the development of bioactive molecules, particularly in CNS-targeting and antimicrobial agents. Its well-defined stereochemistry allows for precise control in asymmetric synthesis. The compound is typically supplied in high purity for research and industrial applications.
1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine structure
1019551-35-9 structure
Product Name:1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine
CAS No:1019551-35-9
MF:C11H15F2NO
MW:215.239710092545
MDL:MFCD11139414
CID:5166029
PubChem ID:43177273
Update Time:2026-03-04

1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2,4-difluoro-N-(2-methoxyethyl)-α-methyl-
    • 1-(2,4-Difluorophenyl)-N-(2-methoxyethyl)ethan-1-amine
    • 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine
    • MDL: MFCD11139414
    • Inchi: 1S/C11H15F2NO/c1-8(14-5-6-15-2)10-4-3-9(12)7-11(10)13/h3-4,7-8,14H,5-6H2,1-2H3
    • InChI Key: ZXVDIWKMIZVBDU-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(F)=CC=1F)(C)NCCOC

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1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine Suppliers

Amadis Chemical Company Limited
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(CAS:1019551-35-9)1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine
Order Number:A990576
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:52
Price ($):256.0/742.0
Email:sales@amadischem.com

Additional information on 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine

Introduction to 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine (CAS No. 1019551-35-9)

1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine, identified by the Chemical Abstracts Service Number (CAS No.) 1019551-35-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of amine derivatives characterized by its unique structural motifs, which include a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, coupled with an ethyl chain terminated by a secondary amine functionality. The presence of fluoro substituents and the methoxyethyl group imparts distinct electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.

The fluorine atoms at the 2 and 4 positions of the phenyl ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the compound. Fluorine is well-known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and influence the overall bioavailability of pharmaceutical agents. In particular, electron-withdrawing fluorine substituents can increase the lipophilicity of molecules, facilitating their penetration across biological membranes. This characteristic is particularly valuable in designing small-molecule drugs that require efficient delivery to target tissues.

The amine functionality in 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine serves as a key pharmacophoric element, enabling interactions with various biological receptors and enzymes. The secondary amine structure provides a versatile scaffold for further derivatization, allowing chemists to fine-tune the compound's properties for specific therapeutic applications. The methoxyethyl group attached to the amine further contributes to the compound's solubility and metabolic profile, making it more amenable to formulation into viable drug candidates.

In recent years, there has been growing interest in exploring novel derivatives of aromatic amines for their potential therapeutic benefits. The combination of fluorinated aromatic rings and functionalized amine groups has been particularly fruitful in generating compounds with enhanced biological activity. For instance, studies have shown that such structures can exhibit potent inhibitory effects on enzymes involved in inflammatory pathways, making them attractive candidates for treating conditions like arthritis and autoimmune disorders.

One of the most compelling aspects of 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine is its potential application in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these diseases. The structural features of this compound make it a promising lead for further optimization as a kinase inhibitor.

Recent advancements in computational chemistry have enabled more efficient screening and design of novel drug candidates. Molecular modeling techniques have been employed to predict the binding affinity of 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine to various biological targets. These studies have provided valuable insights into how modifications to the phenyl ring and amine moiety can enhance binding interactions. For example, computational analyses have suggested that introducing additional fluorine atoms or altering the methoxyethyl group could significantly improve the compound's potency as a kinase inhibitor.

The synthesis of 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to ensure high yields and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic framework of this compound. Additionally, protecting group strategies have been employed to safeguard sensitive functional groups during synthesis, ensuring optimal reaction outcomes.

Evaluation of 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine in preclinical studies has revealed promising biological activity across multiple therapeutic areas. In vitro assays have demonstrated its ability to modulate enzyme activity and inhibit cell proliferation in cancer cell lines. Furthermore, animal models have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and moderate tissue distribution. These findings suggest that further development could lead to a novel therapeutic agent with significant clinical potential.

The future direction of research on 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine involves optimizing its chemical structure for improved efficacy and safety. By leveraging structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain detailed insights into how this compound interacts with biological targets at an atomic level. This information will guide efforts to enhance its binding affinity and reduce potential side effects.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine into a market-ready drug product. Such partnerships can facilitate access to resources like high-throughput screening facilities and specialized expertise in drug formulation. Additionally, regulatory agencies play a critical role in overseeing preclinical and clinical trials to ensure that new drugs meet stringent safety and efficacy standards before being approved for patient use.

In conclusion,1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine (CAS No. 1019551-35-9) represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further exploration as a therapeutic agent targeting various diseases. With continued research and development efforts, this molecule holds promise for contributing to advancements in medicine through innovative drug discovery initiatives.

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Amadis Chemical Company Limited
(CAS:1019551-35-9)1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine
A990576
Purity:99%/99%
Quantity:1g/5g
Price ($):256.0/742.0
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